![molecular formula C17H11NO B13898200 Benz[b]acridin-12(5H)-one CAS No. 10322-23-3](/img/structure/B13898200.png)
Benz[b]acridin-12(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benz[b]acridin-12(5H)-one is a heterocyclic compound that belongs to the acridine family Acridines are known for their planar structures and aromatic properties, which make them useful in various scientific applications
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benz[b]acridin-12(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminobenzophenone with an appropriate aldehyde or ketone, followed by cyclization in the presence of a strong acid or base. The reaction conditions often require elevated temperatures and prolonged reaction times to ensure complete cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: Benz[b]acridin-12(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), alkyl halides, nitrating agents, acidic or basic catalysts.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, alkylated, or nitrated derivatives.
科学的研究の応用
Benz[b]acridin-12(5H)-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: Employed in the study of DNA intercalation and as a fluorescent probe for nucleic acids.
Medicine: Investigated for its potential anticancer properties and as a component in the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Benz[b]acridin-12(5H)-one involves its ability to intercalate with nucleic acids, particularly DNA. This intercalation disrupts the normal function of DNA, leading to inhibition of replication and transcription processes. The compound’s planar structure allows it to insert between the base pairs of DNA, stabilizing the intercalated complex through π-π interactions. This property is particularly useful in the development of anticancer agents, as it can induce apoptosis in cancer cells by interfering with their genetic material.
類似化合物との比較
Acridine: Shares the planar structure and aromatic properties but lacks the additional functional groups present in Benz[b]acridin-12(5H)-one.
Quinacrine: A derivative of acridine with additional chlorine and methoxy groups, used as an antimalarial and antiparasitic agent.
Proflavine: Another acridine derivative with antimicrobial properties, used in the treatment of wounds and infections.
Uniqueness: this compound stands out due to its specific functional groups and the ability to undergo a wide range of chemical reactions
特性
CAS番号 |
10322-23-3 |
|---|---|
分子式 |
C17H11NO |
分子量 |
245.27 g/mol |
IUPAC名 |
5H-benzo[b]acridin-12-one |
InChI |
InChI=1S/C17H11NO/c19-17-13-7-3-4-8-15(13)18-16-10-12-6-2-1-5-11(12)9-14(16)17/h1-10H,(H,18,19) |
InChIキー |
GGUSMHPSFBLRBT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)C4=CC=CC=C4N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-2-ol](/img/structure/B13898117.png)
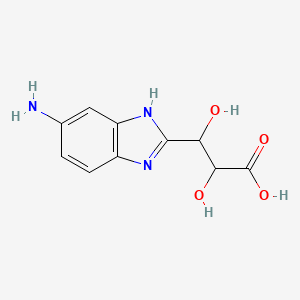
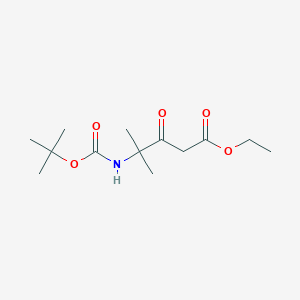
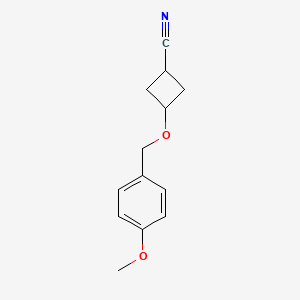


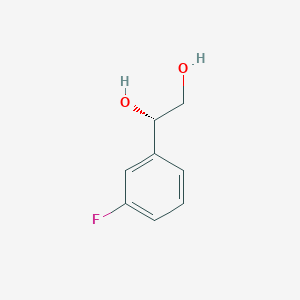

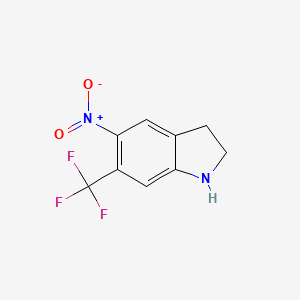


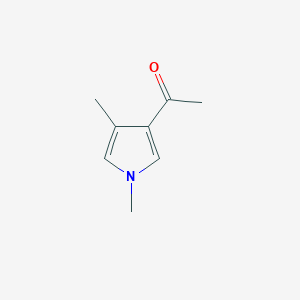
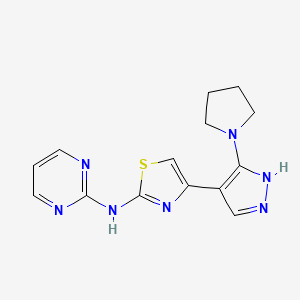
![tert-butyl N-[(3S)-3-(trifluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B13898192.png)
